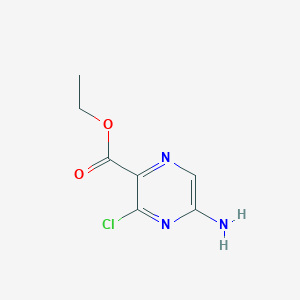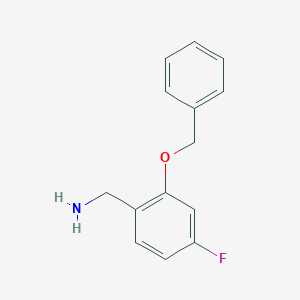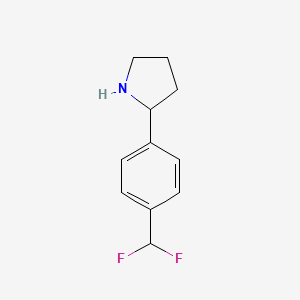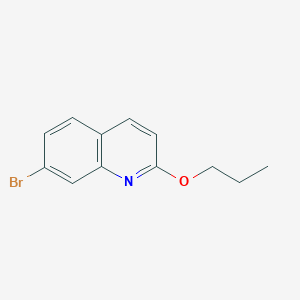
7-Bromo-2-propoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-propoxyquinoline is a chemical compound belonging to the quinoline family, characterized by a bromine atom at the 7th position and a propoxy group at the 2nd position on the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes due to their unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-propoxyquinoline typically involves the bromination of 2-propoxyquinoline. The process begins with the preparation of 2-propoxyquinoline, which can be synthesized through the reaction of 2-chloroquinoline with propanol in the presence of a base. The bromination is then carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 7th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-2-propoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or styrene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or alkoxides in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed:
- Substituted quinoline derivatives.
- Quinoline N-oxides.
- Dihydroquinoline derivatives.
- Biaryl or styrene derivatives.
Aplicaciones Científicas De Investigación
7-Bromo-2-propoxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-propoxyquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and propoxy group contribute to its binding affinity and selectivity towards these targets. The compound can inhibit enzymes, modulate receptor activity, or interfere with cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
7-Bromoquinoline: Lacks the propoxy group, leading to different reactivity and applications.
2-Propoxyquinoline: Lacks the bromine atom, affecting its chemical properties and biological activity.
7-Bromo-2-methylquinoline: Substitutes the propoxy group with a methyl group, resulting in variations in its chemical behavior and uses.
Uniqueness: 7-Bromo-2-propoxyquinoline’s unique combination of a bromine atom and a propoxy group imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H12BrNO |
|---|---|
Peso molecular |
266.13 g/mol |
Nombre IUPAC |
7-bromo-2-propoxyquinoline |
InChI |
InChI=1S/C12H12BrNO/c1-2-7-15-12-6-4-9-3-5-10(13)8-11(9)14-12/h3-6,8H,2,7H2,1H3 |
Clave InChI |
GKVMJGVIXYAGOS-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=NC2=C(C=CC(=C2)Br)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


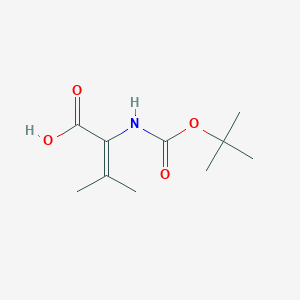
![2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B12951982.png)
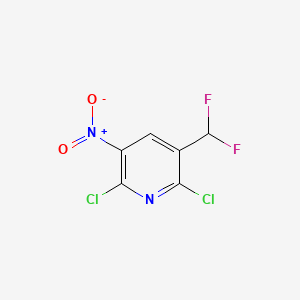
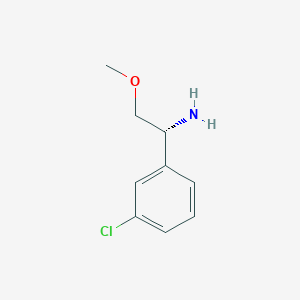
![(S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B12951988.png)
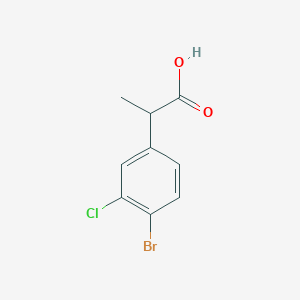
![N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide](/img/structure/B12952000.png)



